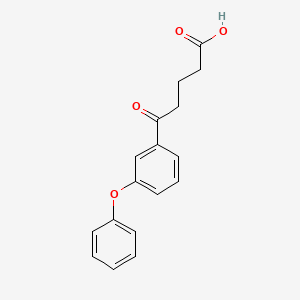

5-Oxo-5-(3-phenoxyphenyl)valeric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-(3-phenoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(10-5-11-17(19)20)13-6-4-9-15(12-13)21-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGWDNAFPYZAQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470191 |

Source

|

| Record name | 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871127-75-2 |

Source

|

| Record name | 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid

This guide provides a comprehensive overview of the synthetic pathway for 5-Oxo-5-(3-phenoxyphenyl)valeric acid, a molecule of interest for researchers and professionals in drug development and materials science. The synthesis hinges on the classic Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic rings. This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical aspects of regioselectivity and product characterization.

Introduction

This compound is a ketoacid derivative of diphenyl ether. The presence of the ketone and carboxylic acid functionalities, combined with the flexible diphenyl ether scaffold, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and novel polymers. The reliable and scalable synthesis of this compound is therefore of significant interest. The primary synthetic route, which will be the focus of this guide, involves the electrophilic aromatic substitution of diphenyl ether with glutaric anhydride in the presence of a Lewis acid catalyst.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction.[1] This reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, the aromatic substrate is diphenyl ether, and the acylating agent is glutaric anhydride.

Reaction Mechanism

The reaction proceeds via the formation of a highly reactive acylium ion intermediate. The key steps are as follows:

-

Activation of the Acylating Agent: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride. This polarization of the carbonyl group facilitates the cleavage of the C-O bond within the anhydride ring, leading to the formation of an acylium ion. This ion is stabilized by resonance.[1]

-

Electrophilic Attack: The electron-rich diphenyl ether acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of one of the phenyl rings, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and yields the ketone product complexed with the Lewis acid.

-

Workup: The reaction is quenched with an aqueous acid, which protonates the carboxylate and breaks up the aluminum-ketone complex, liberating the final product, this compound.

Regioselectivity

The phenoxy group (-OPh) on the diphenyl ether is an ortho, para-directing activator for electrophilic aromatic substitution. However, the bulky nature of the acylating agent and the potential for steric hindrance can influence the position of acylation. The primary products expected are the para-substituted isomer (4-position) and the ortho-substituted isomer (2-position). The meta-position (3-position) is generally disfavored. The formation of the 3-phenoxy isomer as the major product implies that the starting material is 3-phenoxyphenol, not diphenyl ether. Assuming the target is indeed derived from diphenyl ether, the major product would be the 4-phenoxyphenyl isomer. For the purpose of this guide, we will focus on the synthesis of the para-substituted product, which is often the thermodynamically favored isomer. Fine-tuning reaction conditions, such as temperature and solvent, can sometimes be used to influence the ortho/para ratio.

Experimental Protocol

This protocol details a laboratory-scale synthesis of 5-Oxo-5-(4-phenoxyphenyl)valeric acid. Safety Precaution: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diphenyl ether | 170.21 | 17.0 g | 0.10 |

| Glutaric anhydride | 114.10 | 11.4 g | 0.10 |

| Anhydrous Aluminum Chloride | 133.34 | 29.3 g | 0.22 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 6M Hydrochloric Acid | - | 150 mL | - |

| Deionized Water | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Initial Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (29.3 g, 0.22 mol) and 100 mL of anhydrous dichloromethane (DCM). Begin stirring the suspension.

-

Addition of Reactants: Dissolve glutaric anhydride (11.4 g, 0.10 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The mixture may warm up during this addition.

-

In a separate beaker, dissolve diphenyl ether (17.0 g, 0.10 mol) in 50 mL of anhydrous DCM. After the glutaric anhydride addition is complete, add the diphenyl ether solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 300 g of crushed ice and 150 mL of 6M hydrochloric acid. This should be done slowly and with vigorous stirring in a well-ventilated fume hood as hydrogen chloride gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of DCM.

-

Washing: Combine all the organic extracts and wash them with 100 mL of deionized water, followed by 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to afford the pure 5-Oxo-5-(4-phenoxyphenyl)valeric acid.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic peaks for the aromatic protons of the diphenyl ether moiety and the aliphatic protons of the valeric acid chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the carbonyl groups of the ketone (around 1680 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as the broad O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other methods could be envisioned, although they are likely to be more complex and less efficient. These could include:

-

Multi-step synthesis: This might involve the synthesis of a suitable Grignard reagent from a halogenated diphenyl ether, followed by reaction with a derivative of glutaric acid.

-

Use of alternative catalysts: While AlCl₃ is common, other Lewis acids such as FeCl₃, SnCl₄, or solid acid catalysts could be employed, potentially offering advantages in terms of handling or regioselectivity.[2]

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of diphenyl ether with glutaric anhydride is a robust and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield of the desired product. Understanding the principles of electrophilic aromatic substitution and the directing effects of the phenoxy group is essential for predicting and controlling the regiochemical outcome of the reaction. The detailed protocol provided in this guide serves as a solid foundation for the successful synthesis and purification of this valuable chemical intermediate.

References

-

Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

Sources

"5-Oxo-5-(3-phenoxyphenyl)valeric acid" chemical properties

An In-depth Technical Guide to 5-Oxo-5-(3-phenoxyphenyl)valeric acid: Properties, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest within the broader class of oxo-phenylalkanoic acids. While this specific compound is not extensively documented in peer-reviewed literature, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents field-proven insights for researchers, chemists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, analytical characterization, and potential pharmacological relevance.

Introduction and Chemical Identity

This compound, also known as 5-oxo-5-(3-phenoxyphenyl)pentanoic acid, belongs to a class of aromatic keto-acids. Its structure incorporates a valeric acid chain, a ketone group, and a diphenyl ether (phenoxyphenyl) moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, as these motifs are present in various biologically active molecules and functional polymers.

The diphenyl ether group, in particular, is a well-known pharmacophore that can mimic other aromatic systems and provide conformational flexibility, which is often crucial for binding to biological targets. The carboxylic acid and ketone functionalities offer sites for chemical modification and potential interaction with biological receptors.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its core properties.

| Property | Value | Source |

| CAS Number | 871127-75-2 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | |

| Physical Form | White solid | |

| Purity | Typically ≥97% | |

| InChI Key | LZGWDNAFPYZAQT-UHFFFAOYSA-N |

Predicted and Inferred Properties:

-

Solubility: Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous solutions is likely to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid.

-

pKa: The carboxylic acid proton is estimated to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids.

-

Spectroscopic Data (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons of the phenoxyphenyl group (in the δ 6.8-7.8 ppm range), the aliphatic protons of the valeric acid chain (δ 2.0-3.5 ppm), and a carboxylic acid proton (δ >10 ppm).

-

¹³C NMR: Resonances for the carbonyl carbons (ketone and carboxylic acid, >170 ppm), aromatic carbons (115-160 ppm), and aliphatic carbons (20-40 ppm).

-

IR Spectroscopy: Characteristic peaks for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=O stretch of the ketone (~1680-1700 cm⁻¹), and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 285.1076.

-

Synthesis and Purification

Proposed Synthetic Workflow

The most direct approach involves the acylation of diphenyl ether with glutaric anhydride in the presence of a Lewis acid catalyst, followed by an aqueous workup.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Dissolve glutaric anhydride (1.0 eq.) and diphenyl ether (1.0 eq.) in dry CH₂Cl₂ and add the solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0°C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Flame-drying the glassware and using dry solvents are critical for success.

-

Lewis Acid Choice: Aluminum chloride is a strong and common Lewis acid for this transformation, effectively activating the anhydride.

-

Controlled Addition at 0°C: The reaction is exothermic. Slow, controlled addition at low temperatures prevents side reactions and ensures regioselectivity. The meta position of the diphenyl ether is one of the likely sites of acylation, along with the para position, leading to potential isomers that would need to be separated during purification.

-

Acidic Workup: The acidic workup hydrolyzes the aluminum-carboxylate complex formed during the reaction, liberating the final carboxylic acid product.

Potential Pharmacological Relevance and Broader Context

While this compound itself does not have established pharmacological activity, its structural components are found in several important pharmaceutical agents. This allows for informed speculation on its potential as a scaffold or intermediate in drug discovery.

A prominent example of a related drug is Loxoprofen , a non-steroidal anti-inflammatory drug (NSAID).[2] Although Loxoprofen, (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, is structurally distinct, it is a prodrug that undergoes metabolic reduction of a ketone to an active alcohol metabolite.[2][3][4] This principle of a keto-acid moiety being a precursor to an active compound is a key concept in drug design.

The phenoxyphenyl group is a key structural motif in many drugs, valued for its metabolic stability and ability to form favorable interactions with protein targets. For instance, 3-phenoxybenzoic acid is a known metabolite of pyrethroid insecticides and has been studied for its own biological effects.[5][6]

Caption: Logical relationships of the structural features of the title compound.

Given these precedents, this compound could be investigated for:

-

Anti-inflammatory Activity: As a potential prodrug that is metabolized to a more active form.

-

Use as a Synthetic Building Block: The carboxylic acid and ketone provide handles for further chemical elaboration to build more complex molecules for screening libraries.

Conclusion

This compound is a chemical entity with defined basic properties but limited characterization in the public domain. This guide has provided a framework for understanding its fundamental chemistry, proposing a robust synthetic pathway, and contextualizing its potential within the field of medicinal chemistry. The true value of this compound will be unlocked through further experimental investigation into its synthesis, reactivity, and biological activity, for which this document serves as a foundational resource.

References

-

Al-Majdoub, Z. M., et al. (2021). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceuticals, 14(11), 1109. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Loxoprofen. PubChem Compound Summary for CID 3965. Retrieved from [Link]

-

Wikipedia. (n.d.). Loxoprofen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-phenoxybenzoic acid. PubChem Compound Summary for CID 19539. Retrieved from [Link]

Sources

- 1. 871127-75-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Loxoprofen - Wikipedia [en.wikipedia.org]

- 3. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 5-Oxo-5-(3-phenoxyphenyl)valeric acid

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete molecular structure elucidation of 5-Oxo-5-(3-phenoxyphenyl)valeric acid. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the logical flow of scientific discovery. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating analytical system.

Introduction

This compound, with the molecular formula C₁₇H₁₆O₄, is a keto-acid derivative. Its structure incorporates a diaryl ether linkage, a ketone, and a carboxylic acid function, making it a molecule of interest in medicinal chemistry and organic synthesis. Accurate structural confirmation is paramount for understanding its chemical reactivity, biological activity, and for quality control purposes. This guide will walk through a systematic approach to unequivocally determine its structure using modern spectroscopic techniques.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. Our strategy for this compound integrates Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Caption: A logical workflow for the structural elucidation of this compound.

Experimental Protocols & Data Interpretation

Part 1: Infrared (IR) Spectroscopy - Identifying the Functional Groups

Protocol: A small amount of the solid sample of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Expected Data & Interpretation: The IR spectrum provides a rapid and effective means of identifying the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| Carboxylic Acid O-H | 3300-2500 (broad) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |

| Aromatic C-H | 3100-3000 | Characteristic stretching vibrations of C-H bonds on the phenyl rings. |

| Aliphatic C-H | 3000-2850 | Stretching vibrations of the C-H bonds in the valeric acid chain. |

| Ketone C=O | 1700-1680 | The carbonyl stretch of the ketone is slightly lowered due to conjugation with the aromatic ring. |

| Carboxylic Acid C=O | 1725-1700 | The carbonyl stretch of the carboxylic acid. |

| Aromatic C=C | 1600-1450 | Stretching vibrations within the phenyl rings. |

| Diaryl Ether C-O-C | 1250-1200 (asymmetric) & 1050-1010 (symmetric) | These two distinct bands are characteristic of aryl ethers.[1] |

The presence of these characteristic absorption bands provides strong initial evidence for the proposed structure.

Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern

Protocol: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, or electron ionization (EI) to induce fragmentation.

Expected Data & Interpretation: High-resolution mass spectrometry will provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₁₇H₁₆O₄, Exact Mass: 284.1049).

The fragmentation pattern in EI-MS is particularly informative for structural elucidation.

Sources

An In-Depth Technical Guide to 5-Oxo-5-(3-phenoxyphenyl)valeric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-5-(3-phenoxyphenyl)valeric acid (CAS Number: 871127-75-2), a substituted aromatic keto-acid, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its structure, featuring a flexible diaryl ether moiety linked to a five-carbon keto-acid chain, suggests a predisposition for diverse biological interactions and utility as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical characteristics, a detailed theoretical synthesis protocol, and an exploration of its potential applications based on the activities of structurally related compounds.

Physicochemical Properties and Structural Analysis

This compound is a white solid with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol .[1][2] The molecule's structure is characterized by a central valeric acid chain, with a ketone at the 5-position and a carboxylic acid at the 1-position. The ketone is attached to a phenyl ring which is, in turn, linked via an ether bond at its meta position to another phenyl group. This phenoxyphenyl group is a key structural feature, imparting a degree of conformational flexibility and lipophilicity that can be crucial for biological activity and solubility in organic media.

| Property | Value | Source |

| CAS Number | 871127-75-2 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | Typically ≥97% | [2] |

Proposed Synthesis Protocol: Friedel-Crafts Acylation

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add phenoxybenzene (1.0 equivalent) and an inert solvent such as dichloromethane. Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

-

Acylating Agent Addition: Dissolve glutaric anhydride (1.1 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching and Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a cold 1M hydrochloric acid solution to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications and Areas for Research

The biological activity of this compound has not been explicitly documented. However, its structural components suggest several promising avenues for investigation, particularly in drug discovery.

Antimicrobial and Anticancer Potential

Derivatives of 5-oxopyrrolidine have demonstrated notable antimicrobial and anticancer activities.[3] The core structure of the target molecule, a keto-carboxylic acid, could serve as a pharmacophore that, with further modification, could lead to the development of novel therapeutic agents in these areas.

Neuroprotective Effects

Valeric acid and its derivatives have been studied for their neuroprotective properties, including the suppression of oxidative stress and neuroinflammation.[1] The presence of the valeric acid backbone in the target molecule makes it a candidate for investigation in the context of neurodegenerative diseases.

Signaling Pathway Interactions

Phenolic compounds, including flavonoids which share structural similarities with the phenoxy-phenyl moiety, are known to interact with a multitude of cellular signaling pathways.[5] These interactions can modulate processes such as inflammation, apoptosis, and cell proliferation. The phenoxy-phenyl group in this compound could potentially interact with various enzymes and receptors, making it a target for screening in a wide range of biological assays.

Caption: Potential areas of biological investigation for this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Incompatible Materials: Avoid contact with strong bases and reducing agents.[6]

Conclusion

This compound is a chemical compound with significant untapped potential. While specific research on this molecule is limited, its structural features and the established reactivity of its constituent parts provide a solid foundation for its synthesis and exploration. The proposed Friedel-Crafts acylation protocol offers a reliable method for its preparation, opening the door for further investigation into its biological activities. Researchers in drug discovery and materials science are encouraged to consider this molecule as a versatile building block for the development of novel and impactful chemical entities.

References

-

Efficient synthesis of aryl a-keto esters. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

-

Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014, June 8). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Oxygen scavenging compositions, articles containing same, and methods of their use - Patent US-11338983-B2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- US11702401B2 - Compounds and methods of use - Google Patents. (n.d.). Google Patents.

- EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives - Google Patents. (n.d.). Google Patents.

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research. Retrieved January 17, 2026, from [Link]

-

friedel-crafts acylation of benzene. (n.d.). Chemguide.co.uk. Retrieved January 17, 2026, from [Link]

- US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents. (n.d.). Google Patents.

-

Biological activity of acetylated phenolic compounds. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

- CN101423515A - Novel preparation method of Ezetimibe - Google Patents. (n.d.). Google Patents.

-

Compositions and methods for the treatment of opioid overdose - Patent US-11458091-B2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(PDF) Phenolic Compounds - Biological Activity. (2025, September 2). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Three-Component Procedure for the Synthesis of 5Aryl5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. (2025, June 24). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Three-Component Procedure for the Synthesis of 5-Aryl5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids | Request PDF. (2025, September 2). ResearchGate. Retrieved January 17, 2026, from [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

Sources

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]

- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]

Spectroscopic Elucidation of 5-Oxo-5-(3-phenoxyphenyl)valeric Acid: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 5-Oxo-5-(3-phenoxyphenyl)valeric acid, a molecule of interest due to its structural relationship to non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen, presents a unique combination of a keto-acid functionality and a phenoxyphenyl moiety.[1] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its identification and characterization. As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and comparative data from analogous structures to provide a reliable analytical blueprint for researchers.

This whitepaper is designed for chemists and drug development professionals, offering not just data, but the underlying scientific rationale for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the expected spectral signatures, the experimental considerations for acquiring high-quality data, and the logic behind structural assignments.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic output. The structure of this compound incorporates several key functional groups and structural motifs that will give rise to characteristic signals in its spectra.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon environment.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C (Ketone Carbonyl) | 195 - 205 |

| C (Carboxylic Acid Carbonyl) | 170 - 180 |

| C (Aromatic) | 115 - 160 |

| C (alpha to ketone) | 35 - 45 |

| C (alpha to acid) | 30 - 40 |

| C (beta to both) | 20 - 30 |

Interpretation and Rationale:

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl (195-205 ppm) is typically found further downfield than the carboxylic acid carbonyl (170-180 ppm).

-

Aromatic Carbons: The twelve carbons of the two phenyl rings will appear in the 115-160 ppm range. The carbon atoms directly bonded to oxygen or the carbonyl group will be the most downfield in this region.

-

Aliphatic Carbons: The three methylene carbons of the valeric acid chain will resonate in the upfield region of the spectrum. The carbon alpha to the ketone (35-45 ppm) will be more deshielded than the carbon alpha to the carboxylic acid (30-40 ppm), which in turn will be more deshielded than the central methylene carbon (20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ether) | 1200 - 1300 | Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretches: Two distinct, strong absorption bands are expected in the carbonyl region. The ketone C=O stretch will likely appear at a lower wavenumber (1680-1700 cm⁻¹) due to conjugation with the aromatic ring, while the carboxylic acid C=O stretch will be at a slightly higher wavenumber (1700-1725 cm⁻¹).

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the ether linkage and the carboxylic acid will be present in the fingerprint region (1200-1320 cm⁻¹).

-

Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Fragment Ion (Predicted) |

| 284 | [M]⁺ (Molecular Ion) |

| 183 | [C₆H₅OC₆H₄CO]⁺ |

| 169 | [C₆H₅OC₆H₅]⁺ |

| 101 | [HOOC(CH₂)₃CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₁₇H₁₆O₄ = 284.31 g/mol ).

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the aliphatic chain is a common fragmentation pathway for ketones. This would lead to the formation of the stable acylium ion at m/z 183 ([C₆H₅OC₆H₄CO]⁺).

-

McLafferty Rearrangement: While less likely with an aromatic ketone, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the aliphatic chain to the carbonyl oxygen could occur.

-

Cleavage of the Ether Bond: Fragmentation at the ether linkage could lead to the formation of a phenoxy radical and a charged species.

-

Loss of the Aliphatic Chain: Cleavage of the bond between the aromatic ring and the keto-group can also occur.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the integration of data from NMR, IR, and MS techniques. This guide provides a comprehensive, albeit predictive, analysis of the expected spectral data. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative analysis of structurally related molecules. By following the outlined experimental protocols and utilizing the interpretive framework provided, researchers and drug development professionals can confidently approach the structural elucidation of this and similar novel compounds, ensuring the integrity and accuracy of their findings.

References

-

El-Bagary, R. I., et al. (2018). Spectrophotometric determination of fenoprofen calcium drug in pure and pharmaceutical preparations. Spectroscopic characterization of the charge transfer solid complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 236-246. [Link]

-

PubChem. (n.d.). Fenoprofen. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Phenylvaleric acid. NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Physical Characteristics of 5-Oxo-5-(3-phenoxyphenyl)valeric acid

Introduction

5-Oxo-5-(3-phenoxyphenyl)valeric acid is a bifunctional organic molecule featuring a carboxylic acid and an aromatic ketone linked by an aliphatic chain.[1] Its structure, incorporating a phenoxyphenyl moiety, makes it an analogue of known pharmacologically active compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) Fenoprofen.[2][3] Understanding the fundamental physical characteristics of this compound is paramount for researchers in medicinal chemistry, materials science, and drug development, as these properties govern its solubility, stability, reactivity, and bioavailability.

This guide provides a comprehensive overview of the key physical and spectral properties of this compound. It moves beyond a simple data sheet to explain the causality behind its characteristics and furnishes detailed, field-proven methodologies for their experimental determination. The protocols described are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the field.

I. Core Physicochemical Properties

The physical state, solubility, and acidity of a compound are foundational parameters that influence its handling, formulation, and biological interaction. The presence of both a polar carboxylic acid group and a large, relatively nonpolar phenoxyphenyl ketone moiety results in a molecule with balanced characteristics.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value / Description | Rationale & Comparative Insights |

| Molecular Formula | C₁₇H₁₆O₄ | Source: Matrix Scientific.[1] |

| Molecular Weight | 284.31 g/mol | Source: Matrix Scientific.[1] |

| CAS Number | 871127-75-2 | Source: Matrix Scientific.[1] |

| Predicted Physical State | White or off-white crystalline solid | Based on analogous structures like Fenoprofen calcium (white crystalline powder)[4] and 5-Oxo-5-phenylvaleric acid (powder). The molecular weight and functional groups favor a solid state at standard temperature and pressure. |

| Estimated Melting Point | ~120-135 °C | This estimate is based on the melting point of 5-Oxo-5-phenylvaleric acid (126-129 °C), which lacks the phenoxy group. The addition of the phenoxy group may slightly alter crystal lattice packing and intermolecular forces. Experimental verification via DSC is essential. |

| Estimated Solubility | Slightly soluble in water; Soluble in alcohols (e.g., ethanol, methanol) and polar organic solvents (e.g., DMSO, DMF). | The carboxylic acid group imparts slight aqueous solubility, which increases significantly in basic solutions upon deprotonation. The large aromatic portion suggests good solubility in organic solvents, similar to Fenoprofen.[4] |

| Estimated pKa | ~4.5 | The pKa is dominated by the carboxylic acid group. This value is based on Fenoprofen, which has an identical 3-phenoxyphenyl ring system relative to its acidic group and a pKa of 4.5.[4][5] This acidity is typical for carboxylic acids where the carboxyl group is insulated from the aromatic ring by at least one carbon atom.[6][7] |

II. Spectroscopic & Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity, purity, and structural integrity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the acidic proton. The protons on the phenoxyphenyl group will appear in the aromatic region (~7.0-8.0 ppm). The three methylene groups (-CH₂-) of the valeric acid chain will appear as multiplets in the upfield region (~1.8-3.2 ppm), with the protons alpha to the two carbonyl groups being the most downfield. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 17 unique carbon atoms. Key signals include two carbonyl carbons (~170-200 ppm, with the ketone being more downfield than the carboxylic acid), multiple aromatic carbons (~115-160 ppm), and three aliphatic carbons (~20-40 ppm).

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[8]

-

Key Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500–3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1710 cm⁻¹.

-

C=O Stretch (Aromatic Ketone): A strong, sharp absorption around ~1690 cm⁻¹. Conjugation with the aromatic ring lowers its frequency compared to a simple aliphatic ketone.[8]

-

C-O Stretch (Ether & Acid): Absorptions in the ~1200-1300 cm⁻¹ region.

-

C=C Stretch (Aromatic): Multiple sharp bands in the ~1450–1600 cm⁻¹ region.

-

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[9] The chromophores in this molecule are the aromatic rings and the ketone.

-

Expected Transitions:

III. Experimental Methodologies

To ensure data integrity, standardized and robust analytical protocols are required. The following section details the methodologies for determining the key physical properties discussed.

A. Workflow for Physicochemical Characterization

The logical flow for analyzing a new batch or sample of the title compound involves a series of sequential and complementary techniques.

Caption: Workflow for the comprehensive characterization of the title compound.

B. Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique used to measure heat flow associated with thermal transitions in a material.[11][12] For a crystalline solid, melting is observed as a distinct endothermic event, providing a precise melting point (Tₘ).[13][14]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 30-40 °C above the estimated melting point (e.g., 170 °C) at a controlled rate of 10 °C/min.

-

Hold at the final temperature for 2 minutes to ensure complete melting.

-

Cool the cell back to 25 °C at a rate of 20 °C/min.

-

-

Data Analysis: Plot the differential heat flow (mW) versus temperature (°C). The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition. The integrated area of the peak corresponds to the enthalpy of fusion.

C. Protocol 2: Acidity Constant (pKa) Determination by Potentiometric Titration

Rationale: Potentiometric titration is a classic and reliable method for determining the pKa of an acidic or basic functional group.[15] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is half-neutralized.

Methodology:

-

Sample Preparation: Accurately weigh an appropriate amount of the compound (e.g., 50-100 mg) and dissolve it in a suitable solvent system (e.g., 50 mL of a 50:50 ethanol:water mixture to ensure solubility).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode and a magnetic stir bar.

-

Titration:

-

Begin stirring the solution at a moderate, constant speed.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the titration curve (or the peak of the first derivative plot, dpH/dV).

-

The pKa is equal to the pH at the half-equivalence point (Vₑ / 2).

-

IV. Structure-Property Relationships

The physical characteristics of this compound are a direct consequence of its constituent functional groups. The interplay between these groups defines the molecule's overall behavior.

Caption: Key functional groups and their influence on molecular properties.

V. Conclusion

This compound is a crystalline solid with an estimated pKa of approximately 4.5, characteristic of its carboxylic acid functionality. Its solubility profile reflects its dual nature, with the polar acid group allowing for slight aqueous solubility (enhanced at higher pH) and the large aromatic system favoring solubility in organic solvents. The spectroscopic signatures (NMR, IR, UV-Vis) are predictable and serve as robust tools for identity confirmation and quality control. The experimental protocols provided herein offer a standardized framework for researchers to reliably determine these critical physical parameters, facilitating further investigation into the applications of this compound in drug discovery and materials science.

References

- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.

- Fenoprofen: Package Insert / Prescribing Inform

- Fenoprofen | C15H14O3 | CID 3342. PubChem - NIH.

- Differential Scanning Calorimetry (DSC) Testing. TCA Lab / Alfa Chemistry.

- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.

- Differential Scanning Calorimetry (DSC)

- Differential Scanning Calorimetry. Chemistry LibreTexts.

- Fenoprofen. Wikipedia.

- Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE.

- UV-Visible Spectroscopy. MSU chemistry.

- Fenoprofen | CAS 29679-58-1. Santa Cruz Biotechnology.

- Case Study: pKa's of Carboxylic Acids. Shodor.

- 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts.

- 5.2: Acid Strength and pKa. Chemistry LibreTexts.

- UV-Vis Spectroscopy. University of California, Davis.

- This compound.

- 5-oxo-5-phenylpentanoic acid - 1501-05-9, C11H12O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- 5-Oxo-5-phenylvaleric acid 96 1501-05-9. Sigma-Aldrich.

- Valeric acid. Wikipedia.

Sources

- 1. 871127-75-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Fenoprofen - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Fenoprofen: Package Insert / Prescribing Information [drugs.com]

- 5. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 11. infinitalab.com [infinitalab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Case Study: pKa's of Carboxylic Acids [shodor.org]

An In-Depth Technical Guide to the Potential Biological Activity of 5-Oxo-5-(3-phenoxyphenyl)valeric acid

Aimed at Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Interest

In the landscape of drug discovery, the identification of novel therapeutic agents often begins with the structural analysis of new chemical entities. 5-Oxo-5-(3-phenoxyphenyl)valeric acid presents as a molecule of significant interest due to its structural resemblance to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), namely the propionic acid derivatives. This guide will provide a comprehensive technical overview of the potential biological activity of this compound, grounded in established pharmacological principles and proposing a clear, actionable pipeline for its investigation. As a Senior Application Scientist, the narrative that follows is designed to be both a theoretical framework and a practical guide for researchers embarking on the evaluation of this promising molecule.

Structural Analogy and the Central Hypothesis: A Profen in Disguise?

At first glance, the chemical structure of this compound bears a striking resemblance to fenoprofen, a widely used NSAID.[1][2] Both molecules share the 3-phenoxyphenyl functional group, a key pharmacophore in many profens that contributes to their anti-inflammatory activity. The primary point of divergence is the aliphatic side chain: where fenoprofen has a propionic acid moiety, our subject compound possesses a 5-oxovaleric acid chain.

This structural kinship forms the cornerstone of our central hypothesis: This compound is a prodrug or an active molecule with anti-inflammatory, analgesic, and antipyretic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. The presence of the ketone group at the 5-position may influence its metabolic activation, potency, selectivity, and pharmacokinetic profile compared to traditional profens.

The Putative Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[6][7] There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining renal blood flow.[3][5]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3][]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of COX-1.[3][5] Therefore, a key aspect in the development of new NSAIDs is to achieve a degree of selectivity for COX-2 over COX-1.[9][10]

We hypothesize that this compound, upon administration, will either directly inhibit COX enzymes or be metabolized to a more active form that does so. The oxo group may play a role in the binding affinity and selectivity for the COX isoforms.

Caption: A streamlined workflow for evaluating the biological activity of the compound.

Potential Therapeutic Applications and Considerations

Should this compound demonstrate a favorable efficacy and safety profile, its potential therapeutic applications would align with those of other NSAIDs: [2][4]

-

Management of mild to moderate pain: Including headache, dental pain, and postoperative pain.

-

Treatment of inflammatory conditions: Such as rheumatoid arthritis and osteoarthritis.

-

Reduction of fever.

However, it is crucial to remain vigilant for the known class-specific side effects of NSAIDs, including: [4][6][11]

-

Gastrointestinal effects: Dyspepsia, ulcers, and bleeding.

-

Cardiovascular risks: Increased risk of myocardial infarction and stroke, particularly with COX-2 selective inhibitors.

-

Renal effects: NSAIDs can impair renal function, especially in susceptible individuals.

Conclusion: A Path Forward

This compound stands as a compelling candidate for investigation as a novel anti-inflammatory agent. Its structural similarity to fenoprofen provides a strong rationale for a research program focused on the inhibition of the cyclooxygenase pathway. The experimental pipeline detailed in this guide offers a robust and logical progression for elucidating its biological activity, from initial in vitro screening to in vivo efficacy and safety studies. The insights gained from these studies will be instrumental in determining the therapeutic potential of this intriguing molecule and its place in the future of pain and inflammation management.

References

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

-

NIH. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Wikipedia. Nonsteroidal anti-inflammatory drug. Available from: [Link]

- Julve, J., & Escolà-Gil, J. C. (2015). In Vivo Models for Inflammatory Arthritis. Methods in molecular biology (Clifton, N.J.), 1293, 235–243.

- Gunathilake, K. D. P. P., Ranaweera, K. K. D. S., & Rupasinghe, H. P. V. (2021). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmacopuncture, 24(3), 119–131.

- Uzuazokaro, M. A., Nwodo, O. F. C., & Ozah, I. R. (2018). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

-

Better Health Channel. Medications - non-steroidal anti-inflammatory drugs. Available from: [Link]

- Robins, M. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks.

-

Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]

-

Porsolt. Leading In Vivo and In Vitro Inflammation Models. Available from: [Link]

-

Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. Available from: [Link]

-

NIH. COX Inhibitors. In: StatPearls. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Cleveland Clinic. COX-2 Inhibitors. Available from: [Link]

-

Gpatindia. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Available from: [Link]

-

EBSCO. Cyclooxygenase 2 (COX-2) inhibitors. Available from: [Link]

-

NIH. Fenoprofen. In: PubChem. Available from: [Link]

-

Wikipedia. Fenoprofen. Available from: [Link]

-

ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

-

NIH. Fenoprofen. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from: [Link]

-

Drugs.com. Fenoprofen: Package Insert / Prescribing Information. Available from: [Link]

-

Bioscience Biotechnology Research Communications. In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Available from: [Link]

-

Semantic Scholar. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available from: [Link]

- Kalgutkar, A. S., & Marnett, L. J. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 3(7), 1998-2015.

-

ResearchGate. (PDF) Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Available from: [Link]

-

ResearchGate. Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. Available from: [Link]

- Al-Sanea, M. M., & Abdel-Aziz, A. A. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 27(15), 4933.

- Reddy, R. G., & Reddy, R. C. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs:.

Sources

- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenoprofen - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 7. openaccessjournals.com [openaccessjournals.com]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 5-Oxo-5-(3-phenoxyphenyl)valeric Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the production of 5-Oxo-5-(3-phenoxyphenyl)valeric acid, a significant chemical intermediate. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core synthetic strategies, with a primary focus on the prevalent Friedel-Crafts acylation route. This guide will elucidate the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the selection of starting materials and reaction conditions. The information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Core Synthesis Strategy

This compound is a keto acid derivative whose structure is of interest in medicinal chemistry and materials science. The synthesis of this molecule primarily revolves around the formation of a carbon-carbon bond between the aromatic diphenyl ether moiety and a five-carbon aliphatic chain. The most direct and industrially scalable method to achieve this is the Friedel-Crafts acylation .[1][2]

The core of this strategy involves the electrophilic aromatic substitution reaction between diphenyl ether and glutaric anhydride, catalyzed by a strong Lewis acid. This reaction efficiently couples the two key building blocks to form the target molecule in a single step.

The overall transformation can be visualized as follows:

Figure 2: Stepwise mechanism of the Friedel-Crafts acylation.

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of glutaric anhydride, followed by the cleavage of a carbon-oxygen bond to form a highly reactive acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of diphenyl ether acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Product Formation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and forming the ketone product complexed with AlCl₃. An aqueous workup is then required to hydrolyze this complex and yield the final carboxylic acid product.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Note: This procedure should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Diphenyl ether (anhydrous)

-

Glutaric anhydride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: Cool the suspension in an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring. After the addition is complete, add diphenyl ether (1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: After the addition of all reactants, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted glutaric acid and neutralize the product), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a solid.

Alternative Synthetic Considerations

While the direct Friedel-Crafts acylation of diphenyl ether is the most straightforward approach, alternative strategies could be envisioned, although they are generally more complex and less atom-economical.

One such hypothetical route could involve the synthesis of 3-phenoxybenzoyl chloride followed by a different type of coupling reaction to introduce the four-carbon acid chain.

Figure 3: A conceptual alternative pathway for synthesis.

This multi-step approach would likely suffer from lower overall yields and require more complex purification steps compared to the direct Friedel-Crafts acylation, making it less favorable for large-scale production.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of diphenyl ether with glutaric anhydride. This method relies on readily available starting materials and a well-understood reaction mechanism. The critical parameters for a successful synthesis are the use of anhydrous conditions, a strong Lewis acid catalyst in at least stoichiometric amounts, and careful control of the reaction temperature. While alternative synthetic routes are conceivable, they generally lack the efficiency and simplicity of the direct acylation approach. Future research in this area may focus on the development of more environmentally benign catalytic systems, such as using solid acid catalysts or ionic liquids, to further optimize the synthesis of this valuable chemical intermediate.

References

- Biosynth. (n.d.). 3-Phenoxybenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 3-Phenoxybenzoyl Chloride.

- ChemicalBook. (n.d.). 3-PHENOXYBENZOYL CHLORIDE synthesis.

- Google Patents. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes.

- Wikipedia. (n.d.). 3-Phenoxymandelonitrile.

- Benchchem. (n.d.). Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Reactions. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- ResearchGate. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides.

- Google Patents. (n.d.). EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.

- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.

- Google Patents. (n.d.). GB2103604A - Preparing of p-phenoxy-benzoyl compounds.

- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Retrieved from Organic Chemistry Frontiers (RSC Publishing)

- Google Patents. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

- PubChem - NIH. (n.d.). 5-Oxopentanoic acid | C5H8O3 | CID 439963.

- NIH. (n.d.). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

- ResearchGate. (n.d.). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.

- PubMed. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist.

Sources

- 1. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]

- 2. US5869629A - Synthesis of 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12 Hydrogenorthoborate dihydrate and a process for the preparation of azitromicin dihydrate - Google Patents [patents.google.com]

The Enigmatic Origins of a Niche Keto Acid: A Technical Overview of 5-Oxo-5-(3-phenoxyphenyl)valeric Acid

Introduction

5-Oxo-5-(3-phenoxyphenyl)valeric acid, a specialty chemical intermediate, presents a curious case in the landscape of organic synthesis. Despite its availability from various chemical suppliers and a well-defined chemical structure, its discovery and historical development are not prominently documented in readily accessible scientific literature or patent databases. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this molecule, focusing on its chemical properties, a plausible synthetic pathway based on established organic chemistry principles, and its potential, albeit underexplored, applications. The absence of a clear historical record for this specific compound necessitates a deductive approach, grounding our understanding in the broader context of keto acid synthesis and Friedel-Crafts chemistry.

Chemical Profile and Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 871127-75-2 | N/A |

| Molecular Formula | C₁₇H₁₆O₄ | N/A |

| Molecular Weight | 284.31 g/mol | N/A |

| IUPAC Name | 5-oxo-5-(3-phenoxyphenyl)pentanoic acid | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |

A Postulated Pathway: The Friedel-Crafts Acylation Approach

While the specific historical "discovery" of this compound remains elusive, its synthesis can be logically deduced through the well-established Friedel-Crafts acylation reaction. This powerful method, dating back to the work of Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

The most probable synthetic route involves the acylation of diphenyl ether (3-phenoxyanisole) with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Hypothetical Synthesis Workflow

Caption: Plausible synthetic pathway for this compound via Friedel-Crafts acylation.

Step-by-Step Methodology

-

Activation of the Acylating Agent: Glutaric anhydride is treated with a Lewis acid, typically aluminum chloride, to form a highly reactive acylium ion intermediate. The stoichiometry of the Lewis acid is crucial and often required in excess of one equivalent due to its complexation with both the starting material and the product.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of diphenyl ether undergoes electrophilic attack by the acylium ion. The substitution pattern is directed by the phenoxy group, which is an ortho-, para-director. The formation of the meta-substituted product is less favored, suggesting that the commercially available "this compound" may exist as a mixture of isomers or that the specific isomer is isolated through purification.

-

Work-up: The reaction mixture is quenched, typically with a cold, dilute acid (e.g., HCl), to hydrolyze the aluminum complexes and liberate the final keto acid product.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to isolate the desired this compound.

Potential Applications and Research Directions

The structure of this compound, featuring a keto group, a carboxylic acid, and a diphenyl ether moiety, suggests its potential utility as a building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The keto and carboxylic acid functionalities provide reactive handles for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. The diphenyl ether motif is present in a number of biologically active compounds.

-

Materials Science: The rigid aromatic structure could be incorporated into polymers or other materials to modify their physical properties.

-

Chemical Probe Development: The molecule could serve as a starting point for the development of chemical probes to study biological processes, where the diphenyl ether group could act as a scaffold for further functionalization.

Conclusion: An Open Chapter in Chemical History